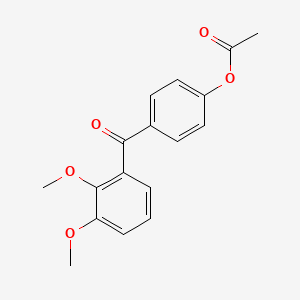

4-Acetoxy-2',3'-dimethoxybenzophenone

Descripción

Benzophenones and their derivatives are a significant class of organic compounds utilized in a variety of applications, from photoinitiators in polymer chemistry to building blocks in medicinal chemistry. biosynth.com The fundamental structure consists of a carbonyl group connecting two phenyl rings. The chemical and physical properties of benzophenones can be finely tuned by the introduction of various functional groups onto these aromatic rings. 4-Acetoxy-2',3'-dimethoxybenzophenone is a prime example of such a tailored molecule, featuring both acetoxy and methoxy (B1213986) substituents that impart unique characteristics.

The presence of both acetoxy and methoxy groups on the benzophenone (B1666685) scaffold places 4-Acetoxy-2',3'-dimethoxybenzophenone in a distinct chemical space. Methoxy-substituted benzophenones, such as the well-studied 4,4'-dimethoxybenzophenone (B177193), are known for their applications as intermediates in organic synthesis and pharmaceuticals. chemicalbook.comfishersci.ca The methoxy groups, being electron-donating, influence the electronic properties of the aromatic system and can direct the course of further chemical transformations.

The acetoxy group, on the other hand, introduces an ester functionality. Acetoxy-substituted aromatic compounds are often synthesized from their corresponding phenols, a reaction that can be readily achieved using acetic anhydride (B1165640). libretexts.org This functional group can serve as a protecting group for the phenol (B47542) or can be involved in various coupling and modification reactions. The interplay between the electron-donating methoxy groups and the electron-withdrawing (by resonance) yet ortho, para-directing acetoxy group in 4-Acetoxy-2',3'-dimethoxybenzophenone creates a molecule with a nuanced reactivity profile.

The table below provides a comparative overview of related substituted benzophenones, highlighting the influence of different substituents on their molecular properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| Benzophenone | C13H10O | 182.22 | None |

| 4,4'-Dimethoxybenzophenone | C15H14O3 | 242.27 | Two Methoxy Groups |

| 4-Acetoxybenzoic acid | C9H8O4 | 180.16 | One Acetoxy, One Carboxyl |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | C15H14O5 | 274.27 | Two Hydroxy, Two Methoxy |

| 4-Acetoxy-2',3'-dimethoxybenzophenone | C17H16O5 | 300.31 | One Acetoxy, Two Methoxy |

While specific research exclusively focused on 4-Acetoxy-2',3'-dimethoxybenzophenone is not extensively documented in publicly available literature, its structural motifs suggest significant potential in several areas of contemporary organic chemistry research. Substituted benzophenones are crucial intermediates in the synthesis of more complex molecules. biosynth.com The functional groups present in 4-Acetoxy-2',3'-dimethoxybenzophenone allow for a range of chemical modifications.

For instance, the acetoxy group can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be used in etherification or esterification reactions to build more complex structures. The methoxy groups can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzophenone core. Furthermore, the ketone carbonyl group is a versatile handle for reactions such as reduction, Grignard additions, and Wittig reactions, enabling the construction of diverse molecular architectures.

The combination of these functional groups makes 4-Acetoxy-2',3'-dimethoxybenzophenone a potentially valuable building block in the synthesis of novel organic materials, pharmaceutical intermediates, and agrochemicals. fishersci.ca The study of such multi-substituted benzophenones contributes to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies. The mutual interaction of substituents on an aromatic ring is a fundamental concept in organic chemistry, and compounds like this provide a platform for such investigations. doi.org

Propiedades

IUPAC Name |

[4-(2,3-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-13-9-7-12(8-10-13)16(19)14-5-4-6-15(20-2)17(14)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYNNGFKYHWLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641736 | |

| Record name | 4-(2,3-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-17-1 | |

| Record name | Methanone, [4-(acetyloxy)phenyl](2,3-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetoxy 2 ,3 Dimethoxybenzophenone and Analogues

Established Synthetic Pathways

Conventional organic synthesis provides robust and well-documented routes for the preparation of benzophenone (B1666685) derivatives. These methods, primarily centered around electrophilic aromatic substitution, offer versatility in accessing a wide range of analogues.

Conventional Organic Synthesis Approaches

The most prominent conventional method for synthesizing benzophenones is the Friedel-Crafts acylation. wikipedia.orgresearchgate.netrsc.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org For the synthesis of 4-Acetoxy-2',3'-dimethoxybenzophenone, a plausible route would involve the acylation of a suitably protected phenol (B47542) derivative with 2,3-dimethoxybenzoyl chloride.

A typical sequence would commence with the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with 2,3-dimethoxybenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield 4-methoxy-2',3'-dimethoxybenzophenone. Subsequent demethylation of the 4-methoxy group would provide 4-hydroxy-2',3'-dimethoxybenzophenone. The final step would be the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride to afford the target compound.

Alternatively, the Fries rearrangement offers another classical route to hydroxybenzophenones, which are key precursors to 4-Acetoxy-2',3'-dimethoxybenzophenone. wikipedia.orgsigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.org In this approach, phenyl 2,3-dimethoxybenzoate would be subjected to a Fries rearrangement to produce a mixture of ortho and para-hydroxybenzophenone isomers. The desired para-isomer, 4-hydroxy-2',3'-dimethoxybenzophenone, could then be isolated and subsequently acetylated. The regioselectivity of the Fries rearrangement can often be controlled by reaction conditions such as temperature and solvent choice. wikipedia.org

It is important to note that direct Friedel-Crafts acylation of phenol can be problematic as the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. stackexchange.comquora.com Therefore, protection of the hydroxyl group or the use of a phenolic ether followed by deprotection is a common strategy.

Multi-step Reaction Sequences for Complex Architectures

The synthesis of complex benzophenone architectures often necessitates multi-step reaction sequences to ensure correct regiochemistry and functional group compatibility. For 4-Acetoxy-2',3'-dimethoxybenzophenone, a strategic multi-step synthesis could be designed as follows:

Preparation of the Acylating Agent: 2,3-Dimethoxybenzoic acid can be converted to its more reactive acyl chloride derivative, 2,3-dimethoxybenzoyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Friedel-Crafts Acylation: Reaction of 4-methoxyphenol (B1676288) with 2,3-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst would be expected to yield 4-hydroxy-2',3'-dimethoxybenzophenone. The use of a milder Lewis acid or specific reaction conditions might be necessary to avoid undesired side reactions.

Acetylation: The final step would involve the acetylation of the phenolic hydroxyl group of 4-hydroxy-2',3'-dimethoxybenzophenone. This can be readily achieved by treating the hydroxybenzophenone with acetic anhydride in the presence of a base catalyst like pyridine (B92270) or a catalytic amount of acid.

An alternative multi-step approach could involve a Grignard reaction between a 2,3-dimethoxyphenyl Grignard reagent and a 4-acetoxybenzoyl halide, followed by oxidation of the resulting secondary alcohol to the ketone.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Friedel-Crafts Acylation | Anisole, 2,3-Dimethoxybenzoyl Chloride, AlCl₃ | 4-Methoxy-2',3'-dimethoxybenzophenone | wikipedia.org |

| Demethylation | BBr₃ or other demethylating agent | 4-Hydroxy-2',3'-dimethoxybenzophenone | N/A |

| Acetylation | Acetic Anhydride, Pyridine | 4-Acetoxy-2',3'-dimethoxybenzophenone | N/A |

| Fries Rearrangement | Phenyl 2,3-dimethoxybenzoate, AlCl₃ | 4-Hydroxy-2',3'-dimethoxybenzophenone | wikipedia.org |

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of benzophenone frameworks. These advanced strategies frequently employ catalytic systems to achieve high selectivity and functional group tolerance under milder reaction conditions.

Catalytic Synthesis Protocols

Catalytic approaches are at the forefront of contemporary organic synthesis, providing greener and more atom-economical routes to complex molecules.

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzophenones. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, could be envisioned for the synthesis of 4-Acetoxy-2',3'-dimethoxybenzophenone. For instance, a Suzuki coupling between a 4-acetoxyphenylboronic acid and a 2,3-dimethoxybenzoyl chloride could potentially form the target molecule.

More recently, palladium-catalyzed C-H activation has become a prominent strategy for the direct functionalization of aromatic rings. A plausible route could involve the palladium-catalyzed directed C-H carbonylation of a 2,3-dimethoxyaniline (B1295422) derivative, followed by further transformations to introduce the 4-acetoxybenzoyl group. Additionally, palladium-catalyzed acetoxylation of a pre-formed benzophenone core at the 4-position could be a viable late-stage functionalization step. nsf.gov

Other transition metals like rhodium and ruthenium have also been employed in benzophenone synthesis through various catalytic cycles, including carbonylative additions and C-H functionalization pathways.

| Catalytic Approach | Catalyst/Reagents | Potential Application | Reference |

| Suzuki Coupling | Pd catalyst, Base | Coupling of a 4-acetoxyphenylboronic acid with 2,3-dimethoxybenzoyl chloride | N/A |

| C-H Acetoxylation | Pd(OAc)₂, Oxidant | Direct acetoxylation of a 2',3'-dimethoxybenzophenone | nsf.gov |

Organocatalysis, the use of small organic molecules as catalysts, presents an environmentally benign alternative to metal-based catalysis. While specific applications for the synthesis of 4-Acetoxy-2',3'-dimethoxybenzophenone are not extensively documented, general organocatalytic methods for the formation of the benzophenone scaffold have been reported. For instance, certain organocatalysts can promote Friedel-Crafts-type acylations under mild conditions. These reactions often proceed through the activation of the acylating agent by the organocatalyst, followed by electrophilic attack on the aromatic ring. The development of an organocatalytic system for the regioselective acylation of a substituted phenol derivative with 2,3-dimethoxybenzoic acid or its derivative would represent a significant advancement in the synthesis of this class of compounds.

Electrochemical Synthesis Innovations

Electrochemical methods offer a promising frontier for the synthesis of benzophenone analogues, providing pathways that can reduce the reliance on stoichiometric reagents and operate under milder conditions. While a direct electrochemical synthesis of 4-acetoxy-2',3'-dimethoxybenzophenone has not been detailed in the literature, related electrochemical transformations of diaryl ketones and their precursors highlight the potential of this approach.

Innovations in this field are largely focused on the reductive and coupling reactions of ketones and related compounds. For instance, the electrochemical reduction of diarylketones to their corresponding alcohols or methylene (B1212753) groups is a well-established technique that can be performed with high yields. This method avoids the use of hazardous metal hydrides and high-pressure hydrogenation.

More recently, electrochemical methods have been developed for the α-arylation of ketones through the reaction of enol acetates with aryl diazonium salts. This demonstrates the capability of electrochemistry to forge new carbon-carbon bonds under controlled potential, offering a novel strategy for constructing complex benzophenone scaffolds. The application of such a method to a pre-existing acetophenone, followed by further functionalization, could provide an alternative route to asymmetrically substituted benzophenones.

The core advantages of electrochemical synthesis in this context include:

High Selectivity: By controlling the electrode potential, specific functional groups can be targeted, minimizing side reactions.

Reduced Reagent Use: Electrons serve as the primary "reagent," diminishing the need for stoichiometric chemical oxidants or reductants.

Milder Reaction Conditions: Many electrochemical reactions can be conducted at ambient temperature and pressure.

Future research may focus on the direct electrochemical acylation of aromatic compounds, which would represent a significant advancement in the synthesis of benzophenones and their analogues.

Solid-Phase Organic Synthesis (SPOS) Adaptations

Solid-phase organic synthesis (SPOS) presents a powerful platform for the preparation of libraries of compounds, including benzophenone derivatives, by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. The adaptation of SPOS to synthesize 4-acetoxy-2',3'-dimethoxybenzophenone would likely involve immobilizing one of the aromatic precursors onto a solid support, such as the classic Merrifield resin.

A potential SPOS strategy could be envisioned as follows:

Immobilization: An appropriate building block, for example, a phenol derivative, is attached to a resin via a suitable linker. For benzophenone synthesis, a traceless linker, such as a silyl (B83357) linker, would be advantageous as it leaves no residual functionality on the final product upon cleavage.

On-Resin Reactions: The resin-bound substrate would then be subjected to a series of reactions. In this case, a Friedel-Crafts acylation with 2,3-dimethoxybenzoyl chloride could be performed. Subsequent modifications, such as acetylation of a free hydroxyl group, could also be carried out while the molecule is still attached to the solid support.

Cleavage: The final product is cleaved from the resin. For a silyl linker, this is typically achieved with an acid, such as trifluoroacetic acid (TFA), which protonates the aryl-silicon bond, releasing the desired benzophenone into solution.

The key benefit of this approach is the streamlined workflow, as purification at each step is reduced to simple filtration and washing of the resin. This methodology is particularly well-suited for the generation of a library of analogues by varying the building blocks used in the synthetic sequence.

| SPOS Component | Description | Relevance to Benzophenone Synthesis |

| Solid Support | Insoluble polymer matrix (e.g., Merrifield resin) | Provides a solid matrix for the synthesis, simplifying purification. |

| Linker | A chemical moiety that connects the substrate to the solid support. | Traceless linkers (e.g., silyl linkers) are ideal as they do not leave a functional "scar" on the final product. |

| On-Resin Chemistry | Chemical reactions performed on the immobilized substrate. | Allows for multi-step syntheses, such as Friedel-Crafts acylation and subsequent functional group manipulations. |

| Cleavage | The process of releasing the final product from the solid support. | The choice of cleavage agent depends on the linker used (e.g., acid for silyl linkers). |

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of 4-acetoxy-2',3'-dimethoxybenzophenone is crucial for developing environmentally benign and sustainable processes. The focus here is on minimizing waste, maximizing the incorporation of starting materials into the final product, and utilizing safer chemicals.

Solvent Selection and Minimization

Traditional Friedel-Crafts acylations often employ halogenated solvents such as dichloromethane (B109758) or 1,2-dichloroethane, which are associated with significant environmental and health concerns. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Recent research has highlighted several greener solvent systems for Friedel-Crafts reactions:

Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components. A common example is a mixture of choline (B1196258) chloride and zinc chloride, which can act as both the solvent and the Lewis acid catalyst. mdpi.comnih.gov

Ionic Liquids (ILs): These are salts with low melting points that can serve as non-volatile and recyclable solvents for a variety of reactions, including Friedel-Crafts acylation. researchgate.net

Solvent-Free Conditions: In some cases, the reaction can be carried out without a solvent, for example, by using microwave irradiation to provide the necessary energy for the reaction to proceed.

| Solvent System | Advantages | Disadvantages |

| Halogenated Solvents (e.g., Dichloromethane) | Good solubility of reactants and catalysts. | Toxic, volatile, and environmentally persistent. |

| Deep Eutectic Solvents (e.g., CholineCl-ZnCl2) | Low toxicity, low cost, and can be recycled. mdpi.comnih.gov | Can be viscous and may require higher temperatures. |

| Ionic Liquids (e.g., [bmim]Cl/AlCl3) | Non-volatile, recyclable, and can have catalytic activity. researchgate.net | Can be expensive and may have hidden toxicities. |

| Solvent-Free | Eliminates solvent waste entirely. | May not be suitable for all substrates; can lead to localized overheating. |

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net The ideal reaction has a 100% atom economy, meaning that all the atoms of the reactants are incorporated into the final product.

The Friedel-Crafts acylation, a key step in the synthesis of 4-acetoxy-2',3'-dimethoxybenzophenone, typically has a lower atom economy due to the formation of byproducts. For example, in the reaction of an acyl chloride with an aromatic compound using a Lewis acid catalyst like AlCl₃, a stoichiometric amount of the catalyst is often required, which then needs to be quenched, generating significant waste.

Example Atom Economy Calculation for a Friedel-Crafts Acylation:

Let's consider the acylation of 1,2-dimethoxybenzene (B1683551) with 4-hydroxybenzoyl chloride to form 4-hydroxy-2',3'-dimethoxybenzophenone.

Reaction: C₈H₁₀O₂ + C₇H₅ClO₂ → C₁₅H₁₄O₄ + HCl

| Compound | Formula | Molar Mass ( g/mol ) |

| 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 |

| 4-Hydroxybenzoyl chloride | C₇H₅ClO₂ | 156.57 |

| 4-Hydroxy-2',3'-dimethoxybenzophenone | C₁₅H₁₄O₄ | 258.27 |

| Hydrogen Chloride | HCl | 36.46 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (258.27 / (138.16 + 156.57)) x 100 ≈ 87.6%

Sustainable Reagent Utilization

Sustainable Alternatives to Traditional Lewis Acids:

Traditional Friedel-Crafts reactions often use stoichiometric amounts of AlCl₃, which is corrosive and generates a large amount of acidic waste upon workup. Greener alternatives include:

Heterogeneous Catalysts: Solid acid catalysts such as zeolites and metal oxides (e.g., ZnO) can be used. researchgate.net These catalysts are easily separated from the reaction mixture by filtration and can often be reused, reducing waste.

Methanesulfonic Anhydride (MSAA): This reagent can promote Friedel-Crafts acylation without the need for a metal or halogen-containing catalyst. ijraset.compeptide.com The byproducts are biodegradable, making it a more environmentally friendly option.

Graphite (B72142): In some cases, graphite has been shown to be an effective catalyst for Friedel-Crafts acylation, offering a low-cost and readily available alternative.

Greener Acetylation Methods:

The final step of the proposed synthesis involves the acetylation of a hydroxyl group. While acetic anhydride is a common reagent, the reaction often requires a catalyst. Green approaches to acylation focus on minimizing catalyst use and avoiding harsh conditions. For example, using a catalytic amount of a reusable solid acid or performing the reaction under solvent-free conditions can improve the sustainability of this step.

| Reagent Type | Traditional Reagent | Sustainable Alternative | Key Advantage |

| Acylation Catalyst | Aluminum Chloride (AlCl₃) | Zeolites, Zinc Oxide (ZnO) researchgate.net, Methanesulfonic Anhydride ijraset.compeptide.com | Reusability, reduced waste, and avoidance of hazardous materials. |

| Acetylating Agent | Acetic Anhydride with strong acid/base catalyst | Acetic Anhydride with a catalytic amount of a reusable solid acid | Reduced catalyst loading and easier workup. |

Reaction Mechanisms and Chemical Transformations Involving 4 Acetoxy 2 ,3 Dimethoxybenzophenone

Mechanistic Investigations of Key Reactions

Benzophenone (B1666685) and its derivatives are renowned for their rich photochemistry, which is initiated by the absorption of UV light. This promotes an electron from a non-bonding orbital of the carbonyl oxygen to an antibonding π* orbital (an n→π* transition). The resulting excited singlet state (S₁) rapidly and with near-perfect efficiency undergoes intersystem crossing to the more stable triplet state (T₁). edinst.combgsu.edu This triplet state is a diradical and is the primary species responsible for the photochemical reactivity of benzophenones. bgsu.edu

The electronically excited triplet state of a benzophenone derivative is both a stronger oxidizing and a stronger reducing agent than its ground state, enabling it to participate in photoinduced electron transfer (PET) processes. youtube.com Depending on the reaction partner, the excited benzophenone can either accept or donate an electron. youtube.com

In the case of 4-Acetoxy-2',3'-dimethoxybenzophenone, the presence of two electron-donating methoxy (B1213986) groups on one of the phenyl rings significantly influences its electronic properties. These groups increase the electron density of the molecule, which can facilitate its role as an electron donor in a PET reaction. Studies on the closely related 4,4'-dimethoxybenzophenone (B177193) have revealed complex dual electron transfer pathways that occur from its excited ketyl radical to a ground-state molecule, forming a radical anion and a cation. nih.govresearchgate.net This process, which occurs at a near diffusion-controlled rate, underscores the high reactivity of methoxy-substituted benzophenones in PET reactions. nih.gov The rate of electron transfer is governed by several factors, including the solvent polarity and the thermodynamic driving force of the reaction. rsc.org

The most characteristic photochemical reaction of the benzophenone triplet state is its ability to act as a radical and abstract a hydrogen atom from a suitable donor. youtube.comyoutube.com This process is a cornerstone of benzophenone photochemistry and typically follows a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.com

Initiation: Absorption of a photon generates the benzophenone triplet state (BP(T₁)).

Propagation: The BP(T₁) abstracts a hydrogen atom from a hydrogen donor (R-H), such as an alcohol or alkane, to form a benzophenone ketyl radical and a new radical (R•). researchgate.netacs.org This new radical can then participate in subsequent reactions.

Termination: The reaction ceases when two radicals combine. For instance, two ketyl radicals can dimerize to form benzopinacol, a common product of the photoreduction of benzophenone in isopropanol (B130326). researchgate.net

The kinetics of these photoreduction reactions show a notable dependence on the substituents on the phenyl rings. nih.gov Electron-donating groups, such as the methoxy groups in 4-Acetoxy-2',3'-dimethoxybenzophenone, can affect the reaction rate by influencing the stability of the resulting ketyl radical. nih.gov The acetoxy group is not typically involved in hydrogen abstraction but functions as a weakly deactivating group modifying the electronic properties of its attached phenyl ring.

| Compound | Triplet Energy (ET) (kJ/mol) | Triplet State Lifetime (τT) | Notes |

|---|---|---|---|

| Benzophenone | 289.3 | 110-450 ps (Higher Tn state) | Serves as a baseline for comparison. nih.gov |

| 4,4'-Dimethoxybenzophenone | 291.0 | Data not specified | Electron-donating groups slightly increase triplet energy. nih.gov |

| 4,4'-Bis(trifluoromethyl)benzophenone | 285.5 | Data not specified | Electron-withdrawing groups slightly decrease triplet energy. nih.gov |

The benzophenone core is generally stable and resistant to oxidation. Chemical transformations under oxidative conditions are more likely to occur at the substituent groups. The electron-rich dimethoxy-substituted ring is a probable site of attack. Strong oxidizing agents, such as hydrogen peroxide in formic acid, are known to oxidize methoxy-substituted aromatic compounds to quinones or phenols. amanote.com

Furthermore, advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), can degrade substituted benzophenones. nih.gov In the context of 4-Acetoxy-2',3'-dimethoxybenzophenone, such processes would likely involve hydroxylation of the aromatic rings, potentially leading to ring-opening and complete mineralization under sustained treatment. The acetoxy group may also be susceptible to hydrolysis under these conditions.

The primary site for reduction in 4-Acetoxy-2',3'-dimethoxybenzophenone is the carbonyl group. This transformation can be achieved through several pathways:

Reduction to Alcohol: The carbonyl group can be readily reduced to a secondary alcohol (a benzhydrol derivative) using standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction to Methylene (B1212753) Group: More forceful reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions, can completely remove the carbonyl oxygen to yield a diphenylmethane (B89790) derivative.

Photoreductive Dimerization: As mentioned in the photochemical section, UV irradiation in the presence of a hydrogen donor like isopropanol leads to the formation of a ketyl radical. Two of these radicals can then dimerize to form a pinacol, a di-alcohol product. researchgate.net

The acetoxy group can also be affected by strong reducing agents. For instance, lithium aluminum hydride can reduce the ester to a primary alcohol, which would convert the acetoxy group into a hydroxyl group.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol (Benzhydrol) |

| Deoxygenation (Clemmensen) | Zn(Hg), HCl | Methylene Compound (Diphenylmethane) |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH | Methylene Compound (Diphenylmethane) |

| Photoreductive Dimerization | UV light, Isopropanol | Pinacol (1,2-Diol) |

Functional Group Interconversions at Acetoxy and Methoxy Moieties

The acetoxy and methoxy groups on the benzophenone scaffold are amenable to various functional group interconversions, providing pathways to novel derivatives with modified electronic and steric properties.

The primary transformation of the acetoxy group is its hydrolysis to the corresponding phenol (B47542), 4-hydroxy-2',3'-dimethoxybenzophenone. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a methanol/water mixture, or under acidic conditions with catalysts like hydrochloric acid. The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification with different acyl groups.

The methoxy groups , being electron-donating, activate the aromatic ring towards electrophilic substitution. However, they are generally stable ethers. Their cleavage to form hydroxyl groups (demethylation) requires harsh conditions, typically involving strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). The differential reactivity of the two methoxy groups (at the 2' and 3' positions) can be influenced by steric hindrance and the electronic environment, potentially allowing for selective demethylation under carefully controlled conditions.

| Transformation | Reagents and Conditions | Product |

| Acetoxy Hydrolysis | NaOH, MeOH/H₂O, reflux | 4-Hydroxy-2',3'-dimethoxybenzophenone |

| Acetoxy Hydrolysis | HCl, H₂O, reflux | 4-Hydroxy-2',3'-dimethoxybenzophenone |

| Methoxy Cleavage | HBr, reflux | Polyhydroxylated benzophenone derivatives |

| Methoxy Cleavage | BBr₃, CH₂Cl₂, low temperature | Polyhydroxylated benzophenone derivatives |

C-H Functionalization Approaches

Direct C-H functionalization is a powerful strategy for the late-stage modification of complex molecules, and the benzophenone core of 4-Acetoxy-2',3'-dimethoxybenzophenone offers several C-H bonds that could be targeted for activation.

Regioselective and Chemoselective C-H Activation

The regioselectivity of C-H activation on 4-Acetoxy-2',3'-dimethoxybenzophenone is directed by the electronic properties of the substituents and the nature of the catalyst. The aromatic ring bearing the two methoxy groups is electron-rich, making its C-H bonds more susceptible to electrophilic metalation. The positions ortho to the methoxy groups are particularly activated. In contrast, the unsubstituted phenyl ring is less activated.

The carbonyl group can act as a directing group in ortho-C-H activation reactions, typically favoring the functionalization of the C-H bonds on the unsubstituted phenyl ring at the positions ortho to the carbonyl. This directing effect can lead to high regioselectivity. Chemoselectivity involves discriminating between the different types of C-H bonds (aromatic vs. benzylic, if applicable) and among the various aromatic C-H bonds.

Catalyst Systems for C-H Functionalization

Various transition metal catalysts are employed for the C-H functionalization of aromatic ketones. Palladium, rhodium, and ruthenium complexes are particularly effective. For instance, palladium catalysts, often in the form of Pd(OAc)₂, are widely used for C-H arylation, alkenylation, and acylation reactions. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are known to catalyze C-H activation and subsequent annulation reactions. The choice of ligand and oxidant is crucial in determining the efficiency and selectivity of these catalytic systems.

Recent advancements have also explored the use of photocatalysis in conjunction with transition metals to enable C-H functionalization under milder conditions. In such systems, a photosensitizer absorbs light and initiates a radical process that can lead to C-H abstraction, followed by reaction with a metal catalyst.

| Catalyst System | Type of C-H Functionalization | Potential Reaction Site |

| Pd(OAc)₂ / Ligand | Arylation, Alkenylation | Ortho to carbonyl on unsubstituted ring |

| [Cp*RhCl₂]₂ / AgSbF₆ | Annulation | Ortho to carbonyl on unsubstituted ring |

| Ru(p-cymene)Cl₂]₂ | Acylation | Ortho to methoxy groups |

| Ni(acac)₂ / Photocatalyst | Arylation via radical pathway | Electron-rich aromatic ring |

Derivatization and Structural Modification

The synthesis of novel derivatives of 4-Acetoxy-2',3'-dimethoxybenzophenone and the study of their reactivity provide insights into the structure-property relationships of this class of compounds.

Synthesis of Novel Derivatives

Starting from 4-Acetoxy-2',3'-dimethoxybenzophenone, a variety of derivatives can be synthesized. As mentioned, hydrolysis of the acetoxy group yields the corresponding phenol, which can be alkylated or acylated to introduce a range of substituents at the 4-position. For example, reaction with various alkyl halides in the presence of a base would yield a series of 4-alkoxy-2',3'-dimethoxybenzophenones.

Furthermore, C-H functionalization reactions, as discussed above, can introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic rings. For instance, palladium-catalyzed ortho-arylation of the unsubstituted phenyl ring would lead to the synthesis of 2-aryl-4-acetoxy-2',3'-dimethoxybenzophenone derivatives.

Structure-Reactivity Relationships in Chemical Transformations

The reactivity of 4-Acetoxy-2',3'-dimethoxybenzophenone and its derivatives is significantly influenced by the electronic nature of the substituents. The electron-donating methoxy groups increase the electron density of the aromatic ring they are attached to, making it more reactive towards electrophiles and facilitating oxidative addition in catalytic cycles. Conversely, the electron-withdrawing nature of the benzoyl carbonyl group deactivates the aromatic rings towards electrophilic substitution but can direct ortho-metalation.

| Derivative | Modification | Expected Impact on Reactivity |

| 4-Hydroxy-2',3'-dimethoxybenzophenone | Hydrolysis of acetoxy group | Increased reactivity towards electrophiles at the 4-position |

| 4-Nitro-2',3'-dimethoxybenzophenone | Nitration of the acetoxy-bearing ring | Decreased reactivity of the nitrated ring towards electrophiles |

| 2-Aryl-4-acetoxy-2',3'-dimethoxybenzophenone | Ortho-arylation of unsubstituted ring | Introduction of steric bulk and potential for new intramolecular interactions |

Biosynthetic Pathways and Natural Occurrence of Benzophenones

Isolation and Identification from Natural Sources

The isolation of benzophenones from natural sources typically involves extraction of the plant or microbial material with organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds. Structural elucidation is then achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Plant-Derived Benzophenones

Benzophenones are most notably found in a few specific plant families, particularly the Clusiaceae (Guttiferae) and Hypericaceae families. researchgate.netuno.edu Species within the genera Clusia, Garcinia, and Hypericum are well-known producers of these compounds. uno.eduresearchgate.net These plant-derived benzophenones often feature complex structures, including prenylated and polycyclic derivatives. For instance, various prenylated benzophenones have been isolated from Hypericum hypericoides. uno.edu Similarly, benzophenone (B1666685) glucosides have been identified in Phaleria macrocarpa. nih.gov Although a wide array of substituted benzophenones has been cataloged from plant sources, the specific compound 4-Acetoxy-2',3'-dimethoxybenzophenone has not been reported as a natural product in the reviewed literature.

Table 1: Examples of Plant-Derived Benzophenones

| Compound Name | Plant Source | Family | Reference |

|---|---|---|---|

| 2,4,6-Trihydroxybenzophenone | Garcinia mangostana | Clusiaceae | nih.gov |

| epi-Clusianone | Hypericum hypericoides | Clusiaceae | uno.edu |

| Mahkoside A | Phaleria macrocarpa | Thymelaeaceae | nih.gov |

Fungal and Microbial Metabolites

While less common than in plants, benzophenones have also been isolated from microorganisms. mdpi.com Fungi, particularly endophytic and marine-derived species, are known to produce a vast array of secondary metabolites, including some benzophenone derivatives. nih.govnih.gov These compounds contribute to the chemical diversity of natural products and are often investigated for their potential pharmacological activities. However, based on the available research, 4-Acetoxy-2',3'-dimethoxybenzophenone has not been identified as a metabolite from fungal or other microbial sources.

Elucidation of Biosynthetic Routes

The biosynthesis of the benzophenone scaffold is a subject of significant research, with enzymatic pathways and precursor molecules being key areas of investigation.

Enzymatic Pathways in Benzophenone Formation

The core structure of benzophenones is synthesized through a mixed biosynthetic pathway involving intermediates from both the shikimate and acetate-malonate pathways. researchgate.net The key enzyme in this process is Benzophenone synthase (BPS) , a type III polyketide synthase (PKS). nih.gov

The general mechanism involves the following steps:

Initiation : The reaction starts with a benzoyl-CoA starter unit, which is derived from the shikimate pathway.

Elongation : The BPS enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA (derived from the acetate-malonate pathway). nih.gov

Cyclization and Aromatization : Through a series of Claisen condensation reactions, a polyketide intermediate is formed, which then undergoes intramolecular cyclization and aromatization to yield the foundational benzophenone structure, typically 2,4,6-trihydroxybenzophenone. researchgate.netnih.gov

Following the formation of this initial scaffold, various tailoring enzymes such as hydroxylases, methyltransferases, and acetyltransferases would be required to produce more complex derivatives. The formation of 4-Acetoxy-2',3'-dimethoxybenzophenone would theoretically involve subsequent hydroxylation, methylation at the 2' and 3' positions, and acetylation at the 4-position, each step catalyzed by a specific enzyme. For example, hydroxylation is often catalyzed by cytochrome P450 oxidases. researchgate.net

Precursor Incorporation Studies

Precursor incorporation studies are crucial for confirming biosynthetic pathways. These experiments typically involve feeding isotopically labeled precursor molecules to the organism (plant cell culture, for example) and then tracking the incorporation of the label into the final product.

For benzophenones, studies have confirmed that one aromatic ring (the B-ring in 2,4,6-trihydroxybenzophenone) and the carbonyl carbon originate from the shikimate pathway via benzoyl-CoA. The other aromatic ring (the A-ring) is derived from the head-to-tail condensation of three acetate (B1210297) units via malonyl-CoA. researchgate.net While these studies have elucidated the general pathway for the benzophenone class, specific precursor incorporation studies for 4-Acetoxy-2',3'-dimethoxybenzophenone have not been conducted, as the compound has not been reported as a natural product.

Table 2: Key Precursors and Enzymes in Benzophenone Biosynthesis

| Component | Role in Biosynthesis | Pathway of Origin | Reference |

|---|---|---|---|

| Benzoyl-CoA | Starter unit (provides one aromatic ring and carbonyl carbon) | Shikimate Pathway | researchgate.netnih.gov |

| Malonyl-CoA | Extender units (provides the second aromatic ring) | Acetate-Malonate Pathway | researchgate.netnih.gov |

| Benzophenone Synthase (BPS) | Key enzyme catalyzing condensation and cyclization | - | nih.gov |

| Hydroxylases (e.g., P450) | Introduce hydroxyl groups for further modification | - | researchgate.net |

| Methyltransferases | Add methyl groups to hydroxyls | - | - |

Spectroscopic Characterization Methodologies and Theoretical Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of a synthesized compound. By analyzing the interaction of a molecule with electromagnetic radiation, detailed structural information can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are fundamental to the characterization of 4-Acetoxy-2',3'-dimethoxybenzophenone.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Acetoxy-2',3'-dimethoxybenzophenone, the expected proton signals can be predicted based on the electronic effects of the substituents on the aromatic rings. The acetoxy group (-OAc) on one ring and the two methoxy (B1213986) groups (-OCH₃) on the other significantly influence the chemical shifts of the aromatic protons.

The protons on the 4-acetoxy substituted ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the acetoxy group will be deshielded compared to those meta to it. The protons on the 2',3'-dimethoxy substituted ring will show a more complex splitting pattern due to the presence of three adjacent protons. The methoxy groups will appear as sharp singlets, and the acetoxy methyl group will also be a singlet, typically in the range of 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the benzophenone (B1666685) core is typically observed in the downfield region (around 195 ppm). The carbons of the aromatic rings will have distinct chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing acetoxy group. The carbons directly attached to the oxygen atoms of the methoxy and acetoxy groups will be significantly deshielded. The methyl carbons of the methoxy and acetoxy groups will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for 4-Acetoxy-2',3'-dimethoxybenzophenone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-6 | 7.8 - 8.0 (d) | 130.0 - 132.0 |

| H-3, H-5 | 7.2 - 7.4 (d) | 122.0 - 124.0 |

| H-4' | 7.0 - 7.2 (t) | 120.0 - 122.0 |

| H-5' | 7.3 - 7.5 (d) | 124.0 - 126.0 |

| H-6' | 6.9 - 7.1 (d) | 112.0 - 114.0 |

| -OCOCH₃ | 2.3 - 2.5 (s) | 20.0 - 22.0 |

| 2'-OCH₃ | 3.8 - 4.0 (s) | 55.0 - 57.0 |

| 3'-OCH₃ | 3.8 - 4.0 (s) | 55.0 - 57.0 |

| C=O | - | 194.0 - 196.0 |

| C-1 | - | 135.0 - 137.0 |

| C-4 | - | 150.0 - 152.0 |

| C-1' | - | 130.0 - 132.0 |

| C-2' | - | 152.0 - 154.0 |

| C-3' | - | 148.0 - 150.0 |

| -OCOCH₃ | - | 168.0 - 170.0 |

Note: These are predicted values based on known substituent effects on benzophenone derivatives and may vary from experimental data.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound, and to gain structural information from its fragmentation pattern. For 4-Acetoxy-2',3'-dimethoxybenzophenone (C₁₇H₁₆O₅), the molecular ion peak [M]⁺ would be expected at m/z 300.

The fragmentation of benzophenones in mass spectrometry is well-characterized and typically involves cleavage at the carbonyl group. libretexts.org The presence of the acetoxy and dimethoxy substituents will influence the fragmentation pathways. Common fragmentation patterns for ketones involve the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org

Plausible Fragmentation Pathways:

Loss of the acetoxy group: A significant fragmentation pathway would likely involve the loss of the acetoxy group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to a fragment ion corresponding to 4-hydroxy-2',3'-dimethoxybenzophenone.

Cleavage of the benzoyl moieties: Cleavage of the bonds flanking the carbonyl group can lead to the formation of benzoyl-type cations. This could result in fragments corresponding to the 4-acetoxyphenylcarbonyl cation and the 2,3-dimethoxyphenylcarbonyl cation.

Loss of methoxy groups: The loss of a methyl radical (•CH₃, 15 Da) from a methoxy group is another possible fragmentation, followed by the loss of carbon monoxide (CO, 28 Da).

Predicted Mass Spectrometry Fragmentation Data for 4-Acetoxy-2',3'-dimethoxybenzophenone

| m/z | Proposed Fragment | Formula |

| 300 | [M]⁺ | [C₁₇H₁₆O₅]⁺ |

| 258 | [M - C₂H₂O]⁺ | [C₁₅H₁₄O₄]⁺ |

| 165 | [C₉H₉O₃]⁺ | 2,3-dimethoxyphenylcarbonyl cation |

| 135 | [C₇H₅O₂]⁺ | 4-hydroxyphenylcarbonyl cation |

| 121 | [C₈H₅O₂]⁺ | 4-acetoxyphenyl cation |

| 107 | [C₇H₇O]⁺ | 4-hydroxyphenyl cation |

Note: The relative intensities of these fragments would depend on their stability.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 4-Acetoxy-2',3'-dimethoxybenzophenone is expected to show characteristic absorption bands for the carbonyl group of the ketone, the carbonyl group of the ester (acetoxy), and the C-O bonds of the ether (methoxy) and ester groups. The aromatic C-H and C=C stretching vibrations will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzophenone and its derivatives exhibit characteristic absorption bands in the UV region. researchgate.net The spectrum of 4-Acetoxy-2',3'-dimethoxybenzophenone is expected to show strong absorptions corresponding to π→π* transitions of the aromatic rings and the carbonyl group. The positions of these absorption maxima are influenced by the substituents on the phenyl rings. The acetoxy and methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzophenone.

Expected Spectroscopic Data for 4-Acetoxy-2',3'-dimethoxybenzophenone

| Spectroscopic Technique | Characteristic Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR Spectroscopy | C=O stretch (ketone) | 1650 - 1670 |

| C=O stretch (ester) | 1760 - 1770 | |

| C-O stretch (ester and ether) | 1200 - 1300 and 1000 - 1100 | |

| Aromatic C=C stretch | 1450 - 1600 | |

| Aromatic C-H stretch | 3000 - 3100 | |

| UV-Vis Spectroscopy | π→π* transition | ~250 - 290 nm |

| n→π* transition | ~330 - 360 nm |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules. Quantum chemical calculations are particularly useful for studying the electronic structure and reaction mechanisms of compounds like 4-Acetoxy-2',3'-dimethoxybenzophenone.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure of 4-Acetoxy-2',3'-dimethoxybenzophenone. researchgate.net These calculations provide insights into the distribution of electrons within the molecule, the energies of the molecular orbitals, and other electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates that the molecule is more easily excited and more reactive. The distribution of the HOMO and LUMO can indicate the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In benzophenone derivatives, the HOMO is typically localized on the phenyl rings, while the LUMO is often centered on the carbonyl group. researchgate.net

Calculated Electronic Properties of Substituted Benzophenones (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzophenone | -6.5 | -1.8 | 4.7 |

| 4-Methoxybenzophenone | -6.2 | -1.9 | 4.3 |

| 4-Hydroxybenzophenone | -6.3 | -2.0 | 4.3 |

Note: These are representative values from DFT calculations on similar structures and serve to illustrate the trends.

Computational methods can be employed to model the reaction pathways for the synthesis or degradation of 4-Acetoxy-2',3'-dimethoxybenzophenone. By calculating the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy points along the reaction coordinate that connect reactants to products.

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This information is crucial for understanding the kinetics of a reaction and for predicting its feasibility under different conditions. For example, the mechanism of a Friedel-Crafts acylation to synthesize the benzophenone core could be modeled to understand the role of the Lewis acid catalyst and the energetics of the electrophilic aromatic substitution steps.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

The non-planar structure of benzophenone itself is a well-established consequence of steric repulsion between the ortho-hydrogens of the two phenyl rings. This leads to a twisted conformation where the phenyl rings are rotated out of the plane of the carbonyl group. The introduction of substituents, particularly at the ortho positions, significantly influences the preferred dihedral angles.

In the case of 4-Acetoxy-2',3'-dimethoxybenzophenone, the acetoxy group at the para position of one ring (Ring A) is not expected to induce significant steric hindrance with the carbonyl group or the other ring. Therefore, the dihedral angle of this ring with respect to the carbonyl plane is likely to be similar to that of unsubstituted benzophenone, which is typically in the range of 30-60 degrees.

Conversely, the 2',3'-dimethoxy substitution on the other ring (Ring B) introduces substantial steric challenges. The ortho-methoxy group (at the 2'-position) is particularly influential. Studies on ortho-substituted benzophenones have consistently shown that such groups force the substituted phenyl ring to adopt a more twisted conformation to alleviate steric strain. sci-hub.se This increased torsion is a common strategy to minimize unfavorable interactions between the ortho-substituent and the carbonyl oxygen as well as the other phenyl ring.

Theoretical calculations on various substituted benzophenones have provided insights into the rotational energy barriers associated with the torsion of the phenyl rings. sci-hub.se For benzophenones with ortho-substituents, the energy barrier for rotation of the substituted ring is generally higher than that of the unsubstituted or para-substituted ring. This is attributed to the significant steric clashes that must be overcome as the ring rotates through a more planar transition state.

Based on these principles, it can be inferred that 4-Acetoxy-2',3'-dimethoxybenzophenone likely exists as a mixture of conformers, with the most stable conformers exhibiting a significant twist of the 2',3'-dimethoxyphenyl ring. The potential energy surface of this molecule would likely show multiple local minima corresponding to different rotational arrangements of the phenyl rings and the methoxy groups.

To illustrate the likely conformational space, a hypothetical representation of key dihedral angles based on analogous compounds is presented below.

| Dihedral Angle | Description | Estimated Value (°) |

| Φ1 (C2-C1-C=O) | Torsion of the 4-acetoxyphenyl ring | 30 - 50 |

| Φ2 (C2'-C1'-C=O) | Torsion of the 2',3'-dimethoxyphenyl ring | 60 - 90 |

Note: These values are estimations based on computational studies of similarly substituted benzophenones and are intended for illustrative purposes.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for 4-Acetoxy-2',3'-dimethoxybenzophenone have not been reported, the general principles of its dynamic behavior can be inferred from its structural features and the known dynamics of related molecules. MD simulations provide a powerful tool to explore the conformational space and the time-dependent behavior of molecules. nih.gov

An MD simulation of 4-Acetoxy-2',3'-dimethoxybenzophenone would likely reveal significant rotational dynamics of the phenyl rings. The 4-acetoxyphenyl ring would be expected to exhibit greater rotational freedom, with lower energy barriers to rotation compared to the 2',3'-dimethoxyphenyl ring. The bulky ortho-methoxy group on the latter would impose a higher rotational barrier, leading to more restricted motion and a preference for highly twisted conformations.

The methoxy groups themselves would also exhibit rotational dynamics around the C-O bonds. The rotation of the 2'-methoxy group, in particular, would be coupled to the torsion of the phenyl ring due to steric interactions with the carbonyl group.

A hypothetical summary of key dynamic parameters that could be obtained from an MD simulation is presented in the table below.

| Parameter | Description | Expected Observation |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time. | A relatively stable RMSD would indicate that the molecule does not undergo large-scale conformational changes and remains in a stable average conformation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | Higher RMSF values would be expected for the terminal atoms of the acetoxy and methoxy groups, indicating greater flexibility. The atoms of the 2',3'-dimethoxyphenyl ring might show slightly higher RMSF compared to the 4-acetoxyphenyl ring due to steric effects. |

| Dihedral Angle Distributions | Shows the probability of finding a particular dihedral angle during the simulation. | The distribution for Φ1 would likely be broader, centered around a moderately twisted angle. The distribution for Φ2 would be narrower and centered at a more perpendicular orientation. |

Despite a comprehensive search for scientific literature, no specific in vitro studies detailing the biological activities of 4-Acetoxy-2',3'-dimethoxybenzophenone were found. The existing research landscape does not provide specific data on the enzyme inhibition, receptor binding, antioxidant activity, cytotoxic mechanisms, or modulatory effects on biochemical processes for this particular compound.

Therefore, this article cannot be generated as per the user's request due to the absence of available scientific information on 4-Acetoxy-2',3'-dimethoxybenzophenone.

Mechanistic Insights into Biological Activities in Vitro Focus

Structure-Activity Relationship (SAR) Studies for Biological Profiles

The biological activity of benzophenone (B1666685) derivatives is significantly influenced by the electronic and steric properties of their substituents. The presence of electron-donating groups, such as methoxy (B1213986) and acetoxy groups, can modulate the molecule's interaction with biological targets.

Influence of Methoxy Groups:

Methoxy groups are known to be important for the biological activity of various benzophenone derivatives. For instance, studies on a series of substituted benzophenones have shown that the presence of a methoxy group can enhance antitumor activity. In one study, a benzophenone derivative with a methoxy group at the para position of one of the phenyl rings exhibited the highest antitumor activity against Ehrlich ascites tumor (EAT) cells. In another study, a compound with methyl and fluoro groups on the benzophenone moiety and a methoxy group on the phenyl ring was found to be the most active in exhibiting antiproliferative effects.

The position of the methoxy group is also crucial. For example, in a series of benzophenone-type inhibitors of P-glycoprotein, the substitution pattern at the central aromatic ring was found to influence activity, with ortho-substituted compounds generally showing higher activity than meta or para isomers.

Influence of Acetoxy and Hydroxyl Groups:

While direct data on acetoxy-substituted benzophenones is limited, the influence of hydroxyl groups, which are structurally related to acetoxy groups (an acetoxy group is the acetyl ester of a hydroxyl group), has been studied more extensively. Hydroxyl groups can form hydrogen bonds with biological targets, which can be a critical interaction for inhibitory activity. For instance, in a study of benzophenone-tagged pyridine (B92270) analogues, a hydroxyl group at the 2-position of the pyridine ring was found to be important for significant antiproliferative activity.

Furthermore, the conversion of hydroxyl groups to their corresponding benzoyloxy derivatives has been explored in the context of anti-inflammatory activity. This suggests that the esterification of a hydroxyl group, as in an acetoxy group, can modulate the biological profile of the parent compound.

Combined Effects and General Trends:

In the context of enzyme inhibition, the substitution pattern plays a key role. For instance, in the inhibition of HIV non-nucleoside reverse transcriptase, electron-withdrawing or neutral substituents on the benzophenone scaffold were found to be more favorable than electron-donating substituents. This indicates that for certain targets, the electron-donating properties of the acetoxy and methoxy groups in 4-Acetoxy-2',3'-dimethoxybenzophenone might result in lower inhibitory potency.

Conversely, in the context of antiproliferative activity, the presence of methoxy and hydroxyl (related to acetoxy) groups has been associated with enhanced effects. The antiproliferative activity of some benzophenone derivatives has been linked to their ability to induce cell cycle arrest.

The following table summarizes the structure-activity relationships of some benzophenone derivatives based on published in vitro studies, which can provide insights into the potential activity of 4-Acetoxy-2',3'-dimethoxybenzophenone.

| Compound/Analog Type | Substituents | Biological Activity (In Vitro) | Key SAR Findings | Reference |

|---|---|---|---|---|

| (2-aroyl-4-methylphenoxy) acetamides | Methoxy group at para position | Antitumor activity against Ehrlich ascites tumor (EAT) cells | Para-methoxy substitution enhanced antitumor activity. | |

| Benzophenone-thiazole analogues | Methyl, fluoro, and methoxy groups | Antiproliferative effects | Combination of these groups on the benzophenone moiety and phenyl ring resulted in the most active compound. | |

| Benzophenone-pyridine analogues | Fluoro and chloro groups at para position, hydroxyl group at 2-position of pyridine | Antiproliferative and cytotoxic properties | Halogen substitution at the para position and a hydroxyl group on the pyridine ring were crucial for activity. | |

| Benzophenone-type P-gp inhibitors | Varied substitution patterns | P-glycoprotein inhibition | Ortho-substituted compounds were generally more active. Lipophilicity played a significant role. | |

| Benzophenone derivatives as HIV NNRTIs | Electron-donating vs. electron-withdrawing groups | HIV non-nucleoside reverse transcriptase inhibition | Electron-withdrawing or neutral substituents were more favorable than electron-donating groups. | |

| 4-hydroxy-4'-methoxybenzophenone | 4-hydroxy, 4'-methoxy | Selective COX-1 inhibition, antiproliferative activity against MCF-7 cells | The specific substitution pattern led to selective enzyme inhibition and cell cycle arrest. |

Applications in Advanced Materials Science and Analytical Chemistry

Utilization in Polymer Science and Engineering

Influence on Polymer Properties

Consistent with the lack of information on its use in polymer synthesis, there are no available studies on the influence of 4-Acetoxy-2',3'-dimethoxybenzophenone on the properties of polymers. Therefore, data tables and detailed research findings on its effects on mechanical, thermal, or optical properties of polymers cannot be provided.

Role in Analytical Chemistry and Chemical Detection

Reference Standard Applications

There is no indication in the reviewed literature that 4-Acetoxy-2',3'-dimethoxybenzophenone is utilized as a reference standard in analytical chemistry. Typically, a compound's utility as a reference standard is documented in analytical methodology publications, but no such records were found for this specific chemical.

Reagent in Chemical Assays

The role of 4-Acetoxy-2',3'-dimethoxybenzophenone as a reagent in chemical assays is not described in the available scientific literature. Research on its use as a chromogenic, fluorogenic, or derivatizing agent in analytical assays has not been published.

Based on a thorough review of publicly accessible scientific and academic resources, there is no documented evidence of the application of 4-Acetoxy-2',3'-dimethoxybenzophenone in the fields of polymer science, polymer engineering, or analytical chemistry as per the specified outline. The absence of research in these areas suggests that this compound may not be a primary focus of current scientific inquiry for these applications, or its use is not disclosed in the public domain. Further original research would be required to determine the potential of 4-Acetoxy-2',3'-dimethoxybenzophenone in these scientific domains.

Future Research Trajectories and Interdisciplinary Opportunities

Emerging Synthetic Strategies

The classical synthesis of benzophenones often relies on Friedel-Crafts acylation. nih.govresearchgate.net However, emerging synthetic strategies are continually being developed to improve efficiency, selectivity, and environmental footprint. Future research could focus on applying these modern methods to the synthesis of 4-Acetoxy-2',3'-dimethoxybenzophenone and its derivatives.

One promising area is the use of organocatalysis for the construction of functionalized 2-hydroxybenzophenone (B104022) frameworks. These methods can proceed under green conditions and offer high functional-group tolerance. rsc.org Another avenue involves the development of photocatalytic syntheses . For instance, benzophenone (B1666685) itself has been used as a photosensitizer in the synthesis of complex molecules, suggesting that light-mediated reactions could be developed for the synthesis of its derivatives. rsc.orgchemrxiv.org

Furthermore, biocatalytic approaches represent a frontier in the sustainable synthesis of benzophenones. Engineered microorganisms, such as E. coli, have been developed to produce benzophenone precursors from simple starting materials. nih.gov Adapting such systems for the synthesis of specifically substituted benzophenones like 4-Acetoxy-2',3'-dimethoxybenzophenone could offer a renewable and environmentally friendly production route.

| Synthetic Strategy | Potential Advantages for 4-Acetoxy-2',3'-dimethoxybenzophenone Synthesis | Key Research Focus |

| Organocatalysis | High selectivity, mild reaction conditions, use of green solvents. rsc.org | Development of specific organocatalysts for the desired substitution pattern. |

| Photocatalysis | Use of light as a renewable energy source, potential for novel reaction pathways. rsc.orgchemrxiv.org | Design of photocatalytic systems that are efficient for the target molecule. |

| Biocatalysis | Sustainable production from renewable feedstocks, reduced waste generation. nih.gov | Engineering of metabolic pathways in microorganisms for the synthesis of the target compound. |

Advanced Mechanistic Elucidation

The photochemistry of benzophenone is a well-studied field, known for its efficient intersystem crossing to a triplet state upon photo-excitation. acs.orgbgsu.edu This property is fundamental to its use as a photosensitizer. The substituents on the aromatic rings of 4-Acetoxy-2',3'-dimethoxybenzophenone (an acetoxy group and two methoxy (B1213986) groups) are expected to modulate its photophysical and photochemical properties.

Future research should employ femtosecond time-resolved spectroscopy to investigate the excited-state dynamics of 4-Acetoxy-2',3'-dimethoxybenzophenone. nih.govacs.org Such studies can elucidate the influence of the substituents on the rates of intersystem crossing, the lifetime of the triplet state, and the efficiency of energy transfer processes. Understanding these fundamental mechanisms is crucial for designing new applications in photochemistry and materials science.

Moreover, computational chemistry, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations , can provide valuable insights into the electronic structure and excited states of the molecule. nih.gov These theoretical studies can complement experimental findings and aid in the rational design of derivatives with tailored photochemical properties.

| Technique | Research Goal for 4-Acetoxy-2',3'-dimethoxybenzophenone | Expected Outcome |

| Femtosecond Time-Resolved Spectroscopy | Elucidate the dynamics of excited states (singlet and triplet). nih.govacs.org | Understanding of how substituents affect photophysical properties. |

| DFT/TD-DFT Calculations | Model the electronic structure and predict spectroscopic properties. nih.gov | Rational design of new derivatives with specific photochemical behaviors. |

Novel Biological Target Identification

Benzophenone derivatives have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antioxidant effects. nih.govresearchgate.netnih.govresearchgate.netnih.govsci-hub.seresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.gov The specific substitution pattern of 4-Acetoxy-2',3'-dimethoxybenzophenone suggests it could be a promising candidate for biological screening.

Future research should focus on a systematic evaluation of the cytotoxic activity of this compound against a panel of cancer cell lines. nih.govresearchgate.netnih.govsci-hub.se Studies on related methoxy-substituted benzophenanthridinone derivatives have shown inhibitory activity against DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), which are important targets in cancer therapy. nih.govnih.gov Therefore, investigating the effect of 4-Acetoxy-2',3'-dimethoxybenzophenone on these and other cancer-related enzymes would be a valuable line of inquiry.

In addition to anticancer potential, the compound should be screened for antimicrobial activity against a broad spectrum of bacterial and fungal pathogens. nih.govresearchgate.netresearchgate.netfrontiersin.org The presence of methoxy groups in other classes of natural products has been associated with significant antimicrobial effects. Furthermore, the potential antioxidant properties of the molecule could be investigated, as some synthetic benzophenone analogues have shown the ability to decrease reactive oxygen species. nih.govresearchgate.net

| Biological Activity | Potential Molecular Targets | Rationale based on Analogous Compounds |

| Antitumor | DNA topoisomerases, protein kinases, cell cycle regulators. nih.govresearchgate.netresearchgate.netnih.govsci-hub.senih.govnih.gov | Substituted benzophenones have shown cytotoxicity against various cancer cell lines. |

| Antimicrobial | Bacterial cell wall synthesis, essential enzymes. nih.govresearchgate.netresearchgate.netfrontiersin.org | The benzophenone scaffold is present in compounds with known antibacterial and antifungal properties. |

| Antioxidant | Reactive oxygen species (ROS). nih.govresearchgate.net | Hydroxy- and methoxy-substituted aromatic compounds often exhibit antioxidant activity. |

Sustainable Production and Application Development

The principles of green chemistry are increasingly important in chemical synthesis. Future research on 4-Acetoxy-2',3'-dimethoxybenzophenone should prioritize the development of sustainable production methods . This includes the use of environmentally benign solvents, catalysts, and energy sources. hilarispublisher.comresearchgate.netijpda.org For example, the photoreduction of benzophenone has been studied using greener solvents like ethanol, which could be a model for developing sustainable reactions for its derivatives. hilarispublisher.comresearchgate.net

Interdisciplinary collaborations will be key to unlocking the full potential of this compound. For instance, chemists and materials scientists could explore its use as a photoinitiator for polymerization or as a component in UV-curable coatings , leveraging the photochemical properties of the benzophenone core. biosynth.com Collaboration with biologists and pharmacologists will be essential for exploring its therapeutic potential. The development of structure-activity relationships (SAR) will be crucial for optimizing its biological activity and designing more potent and selective analogues. nih.gov

| Research Area | Interdisciplinary Collaboration | Potential Application |

| Green Synthesis | Chemical Engineering | Environmentally friendly production processes. hilarispublisher.comresearchgate.netijpda.org |

| Photochemical Applications | Materials Science | Photoinitiators, UV-filters, functional materials. rsc.orgbiosynth.com |

| Biological Evaluation | Pharmacology, Molecular Biology | Novel therapeutic agents (e.g., anticancer, antimicrobial). nih.govnih.govnih.gov |

Q & A

Q. How does the compound’s photostability impact its applicability in photodynamic therapy or UV-blocking studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.